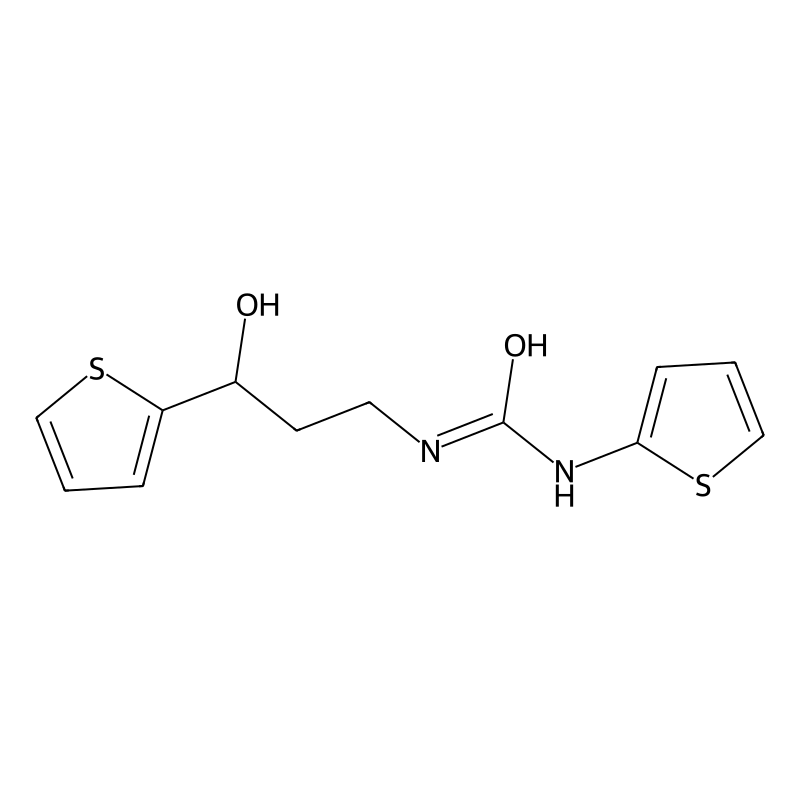

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound characterized by its unique structure that includes a urea moiety and two thiophene rings. This compound is synthesized through a reaction involving 3-mercapto-2-propanol, thiophene, and urea, resulting in a white crystalline substance that is insoluble in water but soluble in organic solvents such as acetone, ethyl acetate, and methanol. Its molecular formula is C15H18N2O2S, with a molecular weight of 276.34 g/mol. The compound has a melting point of 140-142°C and a boiling point of 630.4°C at 760 mmHg, indicating its stability under standard laboratory conditions.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using agents like potassium permanganate or chromium trioxide.

- Reduction: The urea moiety can be reduced to form amines with reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The thiophene rings can participate in electrophilic aromatic substitution reactions, including halogenation or nitration using reagents like bromine or nitric acid.

This compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The thiophene rings are known to interact with biological targets, making this compound a candidate for drug development. Studies have shown that it may inhibit certain enzymes or modulate receptor functions due to the presence of hydroxyl and urea groups that can form hydrogen bonds with biological macromolecules .

The synthesis of 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea typically involves a straightforward one-pot reaction:

- Preparation of 3-Mercapto-2-propanol: This intermediate is synthesized from thiophene derivatives.

- Formation of the Urea Derivative: The prepared mercapto compound is reacted with urea in the presence of an acid catalyst (e.g., hydrochloric acid). The resulting product is purified through recrystallization and characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry .

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea has diverse applications across various fields:

- Biomedical Engineering: It shows promise in developing biocompatible materials for tissue engineering and drug delivery systems.

- Material Science: The compound is utilized in creating advanced materials like conductive polymers and organic semiconductors due to its unique electronic properties imparted by the thiophene rings.

- Chemical Research: It serves as a building block for synthesizing more complex molecules and exploring new

Interaction studies have highlighted the compound's ability to engage in π-π stacking interactions with aromatic amino acids in proteins. This interaction may inhibit enzyme activity or modulate receptor functions, further influencing its biological activity. The hydroxyl group and urea moiety enhance its potential to interact with various biological targets, paving the way for therapeutic applications .

Several compounds share structural similarities with 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea. Here are some notable examples:

Uniqueness

The unique aspect of 1-(3-Hydroxy-3-(thiophen-2-y)propyl)-3-(thiophen-2-y)urea lies in its dual thiophene structure which enhances its electronic properties and potential interactions with biological systems compared to other similar compounds. Its specific combination of functional groups allows for versatile applications in both material science and medicinal chemistry.